molecular formula C3H7ClO3 B12660888 (2-Chloroethoxy)methanediol CAS No. 71501-28-5

(2-Chloroethoxy)methanediol

Cat. No.: B12660888
CAS No.: 71501-28-5
M. Wt: 126.54 g/mol
InChI Key: VHCHUZXKUGQCMJ-UHFFFAOYSA-N
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Description

(2-Chloroethoxy)methanediol is an organic compound with the molecular formula C3H6ClO3 It is a geminal diol, meaning it has two hydroxyl groups attached to the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloroethoxy)methanediol typically involves the reaction of 2-chloroethanol with formaldehyde under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the diol. The reaction conditions, including temperature and pressure, are optimized to maximize yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and high efficiency. The use of advanced purification techniques, such as distillation and crystallization, helps in obtaining the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2-Chloroethoxy)methanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield chloroacetic acid, while reduction can produce ethylene glycol.

Scientific Research Applications

(2-Chloroethoxy)methanediol has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2-Chloroethoxy)methanediol involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its hydroxyl groups can form hydrogen bonds with other molecules, influencing its reactivity and interactions. The chlorine atom can participate in substitution reactions, leading to the formation of new compounds with different properties.

Comparison with Similar Compounds

Similar Compounds

    Methanediol: The simplest geminal diol, with the formula CH2(OH)2.

    Ethylene glycol: A diol with the formula C2H6O2, commonly used as an antifreeze agent.

    Chloroethanol: A compound with the formula C2H5ClO, used as a solvent and intermediate in chemical synthesis.

Uniqueness

(2-Chloroethoxy)methanediol is unique due to the presence of both hydroxyl and chlorine functional groups, which impart distinct chemical properties. Its ability to undergo various chemical reactions and form different products makes it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

71501-28-5

Molecular Formula

C3H7ClO3

Molecular Weight

126.54 g/mol

IUPAC Name

2-chloroethoxymethanediol

InChI

InChI=1S/C3H7ClO3/c4-1-2-7-3(5)6/h3,5-6H,1-2H2

InChI Key

VHCHUZXKUGQCMJ-UHFFFAOYSA-N

Canonical SMILES

C(CCl)OC(O)O

Origin of Product

United States

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